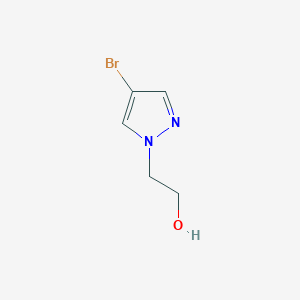

2-(4-bromo-1H-pyrazol-1-yl)ethanol

Description

The exact mass of the compound 2-(4-bromo-1H-pyrazol-1-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUWXYIZJBMWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586331 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214614-81-0 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromopyrazol-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-81-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Functionalized Pyrazole Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold holds a privileged position. Its inherent biological activities and versatile chemical handles have made it a cornerstone in the design of novel therapeutics.[1] This guide focuses on a particularly valuable derivative: 2-(4-bromo-1H-pyrazol-1-yl)ethanol. The strategic placement of a bromo substituent and a hydroxyethyl group on the pyrazole core makes this molecule a highly versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[2][3] This document serves as a comprehensive technical resource, providing in-depth information on the synthesis, properties, reactivity, and applications of this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 214614-81-0 | [4][5] |

| Molecular Formula | C₅H₇BrN₂O | [5] |

| Molecular Weight | 191.03 g/mol | [6] |

| Appearance | Solid | [7] |

| Boiling Point | 299.2 °C at 760 mmHg (Predicted) | [7] |

Spectroscopic Data (Predicted)

While experimental spectra are the gold standard for compound characterization, predicted data provides a valuable reference for researchers. The following data is derived from computational models.

Mass Spectrometry (Predicted Adducts): [8]

| Adduct | m/z |

| [M+H]⁺ | 190.98146 |

| [M+Na]⁺ | 212.96340 |

| [M-H]⁻ | 188.96690 |

| [M+NH₄]⁺ | 208.00800 |

| [M+K]⁺ | 228.93734 |

Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol can be efficiently achieved through the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile. A well-established method for the analogous alkylation of pyrazoles with ethylene chlorohydrin under phase-transfer catalysis provides a strong basis for a reliable synthetic protocol.[9]

Proposed Synthetic Protocol: N-Alkylation of 4-Bromopyrazole

This protocol is adapted from the known procedures for the alkylation of pyrazoles with haloalcohols.[9] The reaction proceeds via the deprotonation of 4-bromopyrazole followed by nucleophilic attack on 2-bromoethanol.

Caption: Proposed workflow for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromopyrazole (1 equivalent) in a suitable organic solvent such as toluene, add an aqueous solution of sodium hydroxide (e.g., 50%).

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB).

-

Addition of Alkylating Agent: To the stirred biphasic mixture, add 2-bromoethanol (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion of the reaction, cool the mixture to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 2-(4-bromo-1H-pyrazol-1-yl)ethanol stems from the distinct reactivity of its functional groups: the bromo-substituted pyrazole ring and the primary alcohol.

Reactions at the Pyrazole Ring: Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This is a powerful strategy for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Caption: Reactivity map of 2-(4-bromo-1H-pyrazol-1-yl)ethanol.

Reactions of the Hydroxyethyl Side Chain

The primary alcohol functionality can undergo a variety of transformations, including:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

-

Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

This dual reactivity makes 2-(4-bromo-1H-pyrazol-1-yl)ethanol a valuable linchpin for the assembly of complex molecules where modifications at both the pyrazole core and the side chain are desired.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[10] The title compound, with its functional handles, is an ideal starting material for the synthesis of libraries of compounds for screening against various biological targets.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2][3] The pyrazole scaffold is frequently found in kinase inhibitors, where it can act as a hinge-binding motif or as a scaffold for presenting key pharmacophoric groups. The ability to introduce diversity at the C4 position of 2-(4-bromo-1H-pyrazol-1-yl)ethanol via cross-coupling reactions is a powerful tool for optimizing the potency and selectivity of kinase inhibitors.[11] The hydroxyethyl side chain can also be modified to interact with other regions of the kinase active site or to improve the pharmacokinetic properties of the molecule.

Potential in the Synthesis of Other Bioactive Molecules

Beyond kinase inhibitors, pyrazole derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[12] The versatility of 2-(4-bromo-1H-pyrazol-1-yl)ethanol makes it a valuable precursor for the exploration of novel therapeutics in these and other disease areas.

Safety and Handling

General Safety Recommendations: [7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(4-bromo-1H-pyrazol-1-yl)ethanol is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its dual functionality allows for the independent or sequential modification of both the pyrazole core and the hydroxyethyl side chain, providing a powerful platform for the generation of diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound in their pursuit of novel and impactful scientific discoveries.

References

-

PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)ethanol. Available from: [Link].

-

MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Available from: [Link].

-

ResearchGate. 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] | Request PDF. Available from: [Link].

-

上海书吉生物科技有限公司. 2-(4-Bromo-1H-pyrazol-1-yl)ethanol, CAS:214614-81-0. Available from: [Link].

-

PubMed Central. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link].

-

University of Bristol Research Portal. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Available from: [Link].

-

ResearchGate. Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Available from: [Link].

-

PubMed. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link].

-

SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link].

-

PubMed Central. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available from: [Link].

-

ResearchGate. Synthesis of Spiro‐oxindole Analogs Engrafted Pyrazole Scaffold as Potential Alzheimer's Disease Therapeutics: Anti‐oxidant, Enzyme Inhibitory and Molecular Docking Approaches. Available from: [Link].

-

Thermo Fisher Scientific. 4 - SAFETY DATA SHEET. Available from: [Link].

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available from: [Link].

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link].

- Google Patents. US5705656A - N-alkylation method of pyrazole.

-

PubMed. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Available from: [Link].

-

Carl ROTH. Safety Data Sheet: Ethanol. Available from: [Link].

-

ResearchGate. Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Available from: [Link].

- Google Patents. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

-

Chemos GmbH&Co.KG. Safety Data Sheet: Ethanol. Available from: [Link].

-

The Royal Society of Chemistry. Supporting information for. Available from: [Link].

-

MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link].

-

ResearchGate. In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton | Request PDF. Available from: [Link].

-

Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link].

-

ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link].

-

Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link].

-

ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link].

-

PubChem. 1-(4-Bromo-1-pyrazolyl)ethanol. Available from: [Link].

-

Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link].

-

Atlantis Press. Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Available from: [Link].

-

HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available from: [Link].

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 4. 2-(4-BROMO-1H-PYRAZOL-1-YL)ETHANOL | 214614-81-0 [chemicalbook.com]

- 5. 2-(4-Bromo-1H-pyrazol-1-yl)ethanol, CAS:214614-81-0 | 上海书吉生物科技有限公司 [s-jbio.com]

- 6. 1-(4-Bromo-1-pyrazolyl)ethanol | C5H7BrN2O | CID 177809101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. PubChemLite - 2-(4-bromo-1h-pyrazol-1-yl)ethanol (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.mx [scielo.org.mx]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

A Multi-Platform Spectroscopic Approach to the Definitive Structure Elucidation of 2-(4-bromo-1H-pyrazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structure elucidation of the heterocyclic building block, 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-81-0). The pyrazole scaffold is a privileged structure in medicinal chemistry, making the precise characterization of its derivatives critical for drug discovery and development.[1] This document moves beyond a simple recitation of data, instead focusing on the strategic integration of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—to construct a self-validating and irrefutable structural proof. Each section details not only the expected results but also the expert rationale behind the experimental choices and data interpretation, mirroring the logical workflow of a professional analytical chemist.

Introduction and Initial Hypothesis

The target molecule, 2-(4-bromo-1H-pyrazol-1-yl)ethanol, is a bifunctional compound featuring a halogenated pyrazole ring and a primary alcohol. This combination makes it a versatile intermediate for introducing the 4-bromopyrazole moiety into larger, more complex molecules. Accurate structural confirmation is the non-negotiable foundation upon which all subsequent research is built. Any ambiguity, particularly regarding the position of the N-alkylation on the pyrazole ring, could invalidate biological or material science data.

Our initial hypothesis is the structure shown below, with the molecular formula C₅H₇BrN₂O and a monoisotopic mass of 190.9742 g/mol . The following guide will systematically generate and interpret data to either confirm or refute this proposed structure.

Caption: Hypothesized structure of 2-(4-bromo-1H-pyrazol-1-yl)ethanol with atom numbering.

Elucidation Workflow: A Strategy of Orthogonal Confirmation

Caption: The logical workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Causality: We begin with Mass Spectrometry as it provides the most fundamental piece of information: the molecular weight. For this compound, High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the accurate mass, allowing for the confident determination of the elemental formula. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), provides an immediate and unmistakable isotopic signature that serves as a primary validation point.

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an Electrospray Ionization (ESI) source.

-

Method Parameters:

-

Ionization Mode: Positive (to generate [M+H]⁺ ions).

-

Mass Range: 50-500 m/z.

-

Resolution: >60,000 FWHM.

-

Mobile Phase: 50:50 acetonitrile:water at 0.2 mL/min.

-

-

Data Analysis: Identify the molecular ion cluster and compare the measured accurate mass of the monoisotopic peak with the theoretical mass. Analyze the isotopic distribution pattern.

Expected Data & Interpretation

The ESI-MS spectrum is expected to show a prominent cluster of peaks corresponding to the protonated molecule, [M+H]⁺.

-

Molecular Ion: A doublet of peaks around m/z 191.9819 and 193.9799.

-

Isotopic Pattern: The two peaks will have a nearly 1:1 intensity ratio, which is the characteristic signature of a molecule containing one bromine atom.

-

Accurate Mass: The measured mass of the monoisotopic peak (containing ⁷⁹Br) should be within 5 ppm of the calculated value for [C₅H₈BrN₂O]⁺.

Table 1: Predicted HRMS Data

| Ion Formula | Calculated m/z | Observed m/z | Δ (ppm) | Isotope | Relative Abundance |

|---|---|---|---|---|---|

| [C₅H₈⁷⁹BrN₂O]⁺ | 191.9818 | (Expected) | < 5 | ⁷⁹Br | 100% |

| [C₅H₈⁸¹BrN₂O]⁺ | 193.9797 | (Expected) | < 5 | ⁸¹Br | ~98% |

Fragmentation Analysis: Tandem MS (MS/MS) can reveal key structural features. The most probable fragmentation pathways involve the loss of stable neutral molecules.[2]

Sources

2-(4-bromo-1H-pyrazol-1-yl)ethanol molecular weight and formula

This guide provides an in-depth technical analysis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol , a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and other bioactive small molecules.

A Versatile Scaffold for Medicinal Chemistry and Fragment-Based Drug Design

Physicochemical Identity & Core Data

The compound 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-81-0) serves as a bifunctional scaffold, featuring a reactive aryl bromide for cross-coupling and a primary alcohol for linker attachment or solubilization strategies.[1]

Molecular Specifications

| Property | Data |

| IUPAC Name | 2-(4-bromo-1H-pyrazol-1-yl)ethanol |

| Common Synonyms | 4-Bromo-1-(2-hydroxyethyl)pyrazole; 1-(2-Hydroxyethyl)-4-bromopyrazole |

| CAS Registry Number | 214614-81-0 |

| Molecular Formula | C₅H₇BrN₂O |

| Molecular Weight | 191.03 g/mol |

| Exact Mass | 189.9742 (⁷⁹Br) / 191.9721 (⁸¹Br) |

| SMILES | OCCN1C=C(Br)C=N1 |

| InChI Key | REUWXYIZJBMWPB-UHFFFAOYSA-N |

| Appearance | Viscous colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in water |

Synthetic Pathways and Manufacturing

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol relies on the regioselective N-alkylation of the 4-bromopyrazole core. Because 4-bromopyrazole is symmetric (due to rapid tautomerism between N1 and N2), N-alkylation yields a single isomer, simplifying purification.

Method A: Nucleophilic Substitution (Lab Scale)

This method utilizes 2-bromoethanol and is preferred for small-scale discovery chemistry due to the availability of reagents.

-

Reagents: 4-Bromopyrazole (1.0 eq), 2-Bromoethanol (1.2 eq), Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: 60–80 °C, 4–12 hours.

-

Mechanism: Sₙ2 attack of the pyrazolate anion on the primary alkyl bromide.

Method B: Ring Opening of Ethylene Carbonate (Industrial/Green Route)

For larger scales, using ethylene carbonate avoids the use of mutagenic alkyl halides and generates CO₂ as the only byproduct.

-

Reagents: 4-Bromopyrazole, Ethylene Carbonate (1.1 eq), catalytic base (e.g., NaOH or Imidazole).

-

Conditions: Melt or high-boiling solvent (Toluene/Xylene), 100–120 °C.

-

Advantage: Atom-economical and avoids halide waste streams.

Synthetic Workflow Diagram

The following diagram illustrates the parallel synthetic routes and the downstream utility of the scaffold.

Figure 1: Comparative synthetic routes for the production of 2-(4-bromo-1H-pyrazol-1-yl)ethanol.

Structural Analysis & Characterization

Accurate identification is crucial for quality control. The 4-bromopyrazole ring introduces specific spectroscopic signatures.

1H NMR Spectroscopy (Predicted Diagnostic Signals in CDCl₃)

-

Pyrazole Ring Protons (H3/H5): Two distinct singlets (due to N-substitution breaking symmetry) typically appearing between δ 7.45 – 7.60 ppm .

-

N-Methylene (N-CH₂): A triplet integrating to 2H, typically at δ 4.15 – 4.25 ppm (deshielded by the adjacent nitrogen).

-

O-Methylene (CH₂-OH): A triplet integrating to 2H, typically at δ 3.90 – 4.00 ppm .

-

Hydroxyl Proton (OH): A broad singlet, shift variable (δ 2.0 – 4.0 ppm) depending on concentration and water content.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion [M+H]⁺: The spectrum will show a characteristic 1:1 doublet due to the bromine isotopes (⁷⁹Br/⁸¹Br).

-

m/z ~191.0 (⁷⁹Br)

-

m/z ~193.0 (⁸¹Br)

-

Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitors (e.g., JAK, BTK, ERK inhibitors).

Mechanism of Utility

-

The Bromide Handle (C4): Allows for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups, extending the pharmacophore into the kinase ATP-binding pocket.

-

The Hydroxyl Handle (Tail): The ethanol chain mimics the ribose moiety of ATP or serves as a solvent-exposed solubilizing group. It can be further derivatized into:

-

Mesylates/Tosylates: For displacement by amines (creating solubility-enhancing side chains).

-

Carboxylic Acids: Via oxidation (Jones oxidation) to create polar contacts.

-

Functionalization Workflow

Figure 2: Divergent synthesis strategies utilizing the bromide and hydroxyl functionalities.

Handling, Stability, and Safety

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The compound is generally stable but should be protected from light to prevent debromination over long periods.

-

Safety Profile (GHS Classifications):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Handle in a fume hood.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16640642, 2-(4-bromo-1H-pyrazol-1-yl)ethanol. PubChem.[2] [Link]

Sources

Technical Guide: Solubility & Solvent Selection for 2-(4-bromo-1H-pyrazol-1-yl)ethanol

This in-depth technical guide details the solubility profile, solvent selection strategies, and experimental protocols for 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-81-0).[1]

Executive Summary & Compound Profile

2-(4-bromo-1H-pyrazol-1-yl)ethanol is a critical bifunctional intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., B-Raf inhibitors like Encorafenib analogs).[1] Its structure combines a lipophilic, aromatic 4-bromopyrazole core with a hydrophilic hydroxyethyl tail.[1]

This dual nature dictates its solubility: the hydroxyl group facilitates solubility in protic solvents, while the aromatic heterocycle ensures compatibility with moderately polar organic solvents. Understanding this balance is essential for optimizing reaction yields (e.g., nucleophilic substitutions, Suzuki couplings) and purification processes.

Physicochemical Descriptors

| Property | Value / Descriptor | Impact on Solubility |

| Molecular Formula | C₅H₇BrN₂O | Low MW favors general solubility.[1] |

| Molecular Weight | 191.03 g/mol | Facilitates dissolution in small solvent volumes.[1] |

| Physical State | White to off-white crystalline solid | Requires energy (heat) to break lattice during dissolution.[1] |

| LogP (Predicted) | ~0.8 – 1.2 | Amphiphilic; soluble in both alcohols and chlorinated solvents.[1] |

| H-Bond Donors | 1 (–OH) | High affinity for DMSO, DMF, and Alcohols.[1] |

| H-Bond Acceptors | 2 (N, O) | Good solubility in protic solvents.[1] |

Solubility Profile in Organic Solvents

The following data categorizes solvents based on thermodynamic affinity and practical utility for synthesis and purification.

Solubility Classification Table

| Solvent Class | Specific Solvents | Solubility Status | Operational Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Preferred for Reactions. Excellent for SₙAr or cross-coupling reactions.[1] Difficult to remove; requires aqueous workup.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Good (20–50 mg/mL) | Preferred for Recrystallization. High solubility at boiling; significantly lower at 0°C, making them ideal for purification. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Preferred for Extraction. Good solvation of the pyrazole ring; separates well from aqueous phases. |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Moderate | General Purpose. EtOAc is the standard extraction solvent.[1] THF is excellent for reactions involving organometallics.[1] |

| Non-Polar | Hexanes, Heptane, Toluene | Low / Insoluble | Anti-Solvents. Used to precipitate the compound from EtOAc or DCM solutions. |

| Aqueous | Water | Low (<1 mg/mL) | Wash Solvent. The bromine atom renders the ring sufficiently lipophilic to prevent significant water solubility, despite the tail. |

Thermodynamic Insight

The hydroxyethyl tail acts as a "solubility anchor," allowing the molecule to dissolve in alcohols via hydrogen bonding. However, the 4-bromo substituent increases the lipophilicity of the pyrazole ring, reducing water solubility and making the compound extractable into organic layers (DCM/EtOAc) from aqueous reaction mixtures.

Experimental Protocols

As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine exact solubility for your specific batch and purity level.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation limit in a specific solvent at ambient temperature (25°C).[1]

-

Preparation: Weigh 50 mg of 2-(4-bromo-1H-pyrazol-1-yl)ethanol into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation: Continue adding solvent until the solid completely disappears (clear solution).

-

Calculation:

[1] -

Validation: Cool the solution to 4°C. If precipitation occurs rapidly, the solution was near saturation.

Protocol B: Recrystallization Screening (Purification)

Objective: Identify the optimal solvent system for purifying crude material.

-

Dissolution: Place 100 mg of crude solid in a flask. Add minimal Ethanol (approx. 2-3 mL) and heat to reflux (78°C).

-

Check: If solid remains, add Ethanol dropwise until clear.

-

Cooling: Remove heat and let the flask cool slowly to room temperature, then to 0°C in an ice bath.

-

Anti-Solvent Trigger (Optional): If no crystals form, add Hexane dropwise to the warm solution until slight turbidity appears, then cool.

-

Harvest: Filter crystals and wash with cold Hexane/Ethanol (9:1).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting a solvent based on the operational goal (Reaction vs. Purification vs. Extraction).

Figure 1: Solvent selection decision tree for synthesis, purification, and extraction workflows.[1]

Critical Application Notes

Reaction Solvent Effects

When using this compound as a nucleophile (via the -OH group), avoid protic solvents (like MeOH) if the electrophile is moisture-sensitive.[1] Use anhydrous THF or DMF .[1] If reacting the bromine (e.g., Suzuki coupling), Dioxane/Water mixtures are highly effective due to the compound's amphiphilic nature.

Impurity Rejection

Commercial batches of 4-bromopyrazoles often contain traces of the non-brominated precursor.[1] Recrystallization from Ethanol is superior to EtOAc/Hexane for removing these specific impurities due to subtle differences in H-bonding capability.[1]

Stability in Solution

The compound is stable in neutral organic solvents.[1] However, in strongly basic solutions (e.g., NaH in DMF), the hydroxyl proton will be deprotonated (alkoxide formation), drastically changing solubility and reactivity.

References

-

ChemicalBook. (2025).[1] 2-(4-Bromo-1H-pyrazol-1-yl)ethanol Properties and CAS Data. Available at:

-

Cayman Chemical. (2022).[1][2] Encorafenib Product Information & Solubility Data. (Referencing pyrazole intermediate solubility trends). Available at: [1]

-

World Intellectual Property Organization. (2011).[1] Patent WO2011076194A1: Method for purifying pyrazoles.[1] (Describes ethanol recrystallization protocols for bromopyrazoles). Available at: [1]

-

PubChem. (2025).[1] Compound Summary: 2-(4-bromo-1H-pyrazol-1-yl)ethanol.[1] National Library of Medicine.[1] Available at: [1]

Sources

Technical Guide: Stability & Storage of 2-(4-bromo-1H-pyrazol-1-yl)ethanol

This technical guide details the stability profile and storage protocols for 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-72-9).[1] It is designed for researchers requiring high-integrity handling of this intermediate in medicinal chemistry and drug discovery workflows.[1][2]

Executive Summary

2-(4-bromo-1H-pyrazol-1-yl)ethanol is a bifunctional heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its stability is governed by three critical vectors: photolytic lability of the C-Br bond, hygroscopicity driven by the hydroxyethyl tail, and oxidative potential of the primary alcohol.[1][2]

Core Storage Directive:

-

Temperature: Refrigerate at 2°C to 8°C for routine use; -20°C for long-term banking (>6 months).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture uptake and slow oxidation.[2]

-

Container: Amber glass vials with Teflon (PTFE)-lined caps to prevent UV degradation and leaching.[1][2]

Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step in designing a robust storage protocol.[2]

| Property | Data | Technical Note |

| CAS Number | 214614-72-9 | Unique identifier for tracking.[1] |

| Molecular Weight | 191.03 g/mol | Useful for molarity calculations.[2] |

| Formula | C₅H₇BrN₂O | Contains a pyrazole core, ethyl linker, and hydroxyl group.[1][2] |

| Physical State | Low-melting Solid / Viscous Oil | Often appears as an off-white waxy solid or clear oil depending on purity and ambient temp.[1][2] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water; highly soluble in polar organic solvents.[1][2] |

| pKa (Calc) | ~13-14 (Alcohol), ~2.5 (Pyrazole N) | The pyrazole nitrogen is weakly basic; the alcohol is neutral.[1][2] |

Stability Mechanisms & Degradation Risks[1]

To ensure integrity, one must mitigate specific degradation pathways.[1][2] The diagram below illustrates the theoretical breakdown risks associated with this chemotype.

Degradation Pathways Diagram

Figure 1: Theoretical degradation pathways.[2][3] The C-Br bond is susceptible to homolytic cleavage under UV light, while the primary alcohol poses a long-term oxidation risk.[1][2]

Detailed Risk Analysis

-

Photolytic Dehalogenation (High Risk):

-

Mechanism: Aryl and heteroaryl bromides are prone to homolytic cleavage when exposed to UV light.[2] This generates a reactive radical species that can abstract hydrogen from solvents or the alkyl chain, leading to impurities (debrominated pyrazole).[1][2]

-

Prevention: Strict exclusion of light using amber glassware or aluminum foil wrapping.[2]

-

-

Hygroscopicity (Moderate Risk):

-

Mechanism: The terminal hydroxyl group (-OH) and the pyrazole nitrogens can form hydrogen bonds with atmospheric water.[1][2] While not "hydrolytically unstable" (the molecule won't break apart in water), water absorption alters the effective molecular weight and can catalyze other degradation reactions.[1][2]

-

Prevention: Store in a desiccator or under positive nitrogen pressure.[2]

-

-

Oxidation (Low to Moderate Risk):

Comprehensive Storage Protocol

This protocol follows a "Self-Validating System" approach.[1][2] If the conditions are met, the compound's shelf life is maximized (typically 12–24 months).[1][2]

Storage Workflow Diagram

Figure 2: Decision matrix for storage based on usage frequency.

Step-by-Step Protocol

A. Receipt & Initial Handling

-

Visual Inspection: Upon receipt, verify the compound is a white to off-white solid or clear viscous liquid.[1][2] Yellow or brown discoloration indicates oxidation or photolysis.[2]

-

Aliquot Strategy: To prevent moisture introduction via repeated opening of a cold bottle (condensation), divide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg) inside a dry environment.[1][2]

B. Storage Conditions

-

Container: Use borosilicate glass vials (Class 1). Do not use plastic (polypropylene) for long-term storage as organic vapors can permeate or leach additives.[1][2]

-

Cap: Screw caps with PTFE (Teflon) / Silicone septa or liners.[2]

-

Environment:

-

Preferred: Sealed under Argon balloon or in a glovebox before capping.

-

Acceptable: Stored in a desiccator jar containing active silica gel or Drierite™.[2]

-

C. Thawing & Usage

-

Equilibration: Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic solid.[2]

Quality Control & Re-Testing

Establish a re-test date of 12 months from the date of receipt. Use the following metrics to validate integrity:

| Test | Acceptance Criteria | Method Note |

| Appearance | White/Off-white solid or clear oil | Darkening implies decomposition.[1] |

| 1H NMR | Conforms to structure | Check for loss of -OH proton or shifts in aromatic region (debromination). |

| HPLC Purity | ≥ 95.0% (Area %) | Monitor for emergence of "front" peaks (polar oxidation products).[2] |

HPLC Method Suggestion:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/general).[2]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with related bromopyrazoles and halo-alcohols.[1][2]

-

GHS Classification (Inferred):

-

PPE Requirements:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177809101, 1-(4-bromopyrazol-1-yl)ethanol.[1] Retrieved from .[2]

-

Fisher Scientific (2023). Safety Data Sheet: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine (Analogue).[1] Retrieved from .[2]

-

Enamine (2024). Safety Data Sheet: 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine (Structural Class Reference).[1] Retrieved from .[2]

-

Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives.[1][2] Bioorganic & Medicinal Chemistry Letters.[2][9] Retrieved from .[2]

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[1][2] Arkivoc.[2][9][10] Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. enamine.enamine.net [enamine.enamine.net]

Methodological & Application

Application Notes and Protocols: Harnessing 2-(4-bromo-1H-pyrazol-1-yl)ethanol in Suzuki Coupling Reactions for Advanced Drug Discovery

Introduction: The Strategic Value of Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole motif stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological targets. The Suzuki-Miyaura cross-coupling reaction has emerged as a paramount tool for the functionalization of such heterocyclic systems, offering a robust and versatile method for the formation of carbon-carbon bonds.[3] This guide provides a comprehensive overview and detailed protocols for the application of a key building block, 2-(4-bromo-1H-pyrazol-1-yl)ethanol, in Suzuki coupling reactions, tailored for researchers, medicinal chemists, and professionals in drug development.

The presence of the N-hydroxyethyl group on the pyrazole ring introduces a valuable functional handle for further molecular elaboration, enhancing both the synthetic utility and the potential for improved pharmacokinetic profiles of the resulting compounds. This document will delve into the mechanistic underpinnings of the Suzuki reaction, provide step-by-step protocols for its successful execution with 2-(4-bromo-1H-pyrazol-1-yl)ethanol, and offer expert insights into optimization and troubleshooting.

Understanding the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate.[4] The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 2-(4-bromo-1H-pyrazol-1-yl)ethanol) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step of the reaction.

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-(4-bromo-1H-pyrazol-1-yl)ethanol

This protocol provides a general method for the Suzuki coupling of 2-(4-bromo-1H-pyrazol-1-yl)ethanol with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(4-bromo-1H-pyrazol-1-yl)ethanol | ≥97% | Commercially available | |

| Arylboronic acid | Varies | Commercially available | |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially available | Air-sensitive, handle under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | Finely powdered for better reactivity. |

| 1,4-Dioxane | Anhydrous | Commercially available | |

| Deionized Water | Degassed prior to use. | ||

| Ethyl acetate | HPLC grade | Commercially available | For extraction. |

| Brine | Saturated NaCl solution | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially available | For drying. | |

| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |

Step-by-Step Procedure

Figure 2. Experimental workflow for the Suzuki coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-(4-bromo-1H-pyrazol-1-yl)ethanol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants upon heating (a starting concentration of ~0.1 M with respect to the bromo-pyrazole is recommended).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The presence of the hydroxyl group may necessitate the use of a more polar solvent system.[5][6]

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be influenced by several factors. The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst | - Use a fresh batch of catalyst. Consider pre-catalysts like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos). |

| - Insufficiently degassed solvents | - Ensure thorough degassing of solvents by sparging with an inert gas or freeze-pump-thaw cycles. | |

| - Poor quality base | - Use freshly powdered, anhydrous base. Consider alternative bases such as K₃PO₄ or Cs₂CO₃. | |

| Side Reactions (e.g., Debromination) | - Reaction temperature too high | - Lower the reaction temperature and monitor for longer reaction times. |

| - Presence of protic impurities | - Use anhydrous solvents and reagents. | |

| Poor Product Solubility | - Inappropriate solvent system | - For highly polar products, consider using a more polar solvent mixture such as DMF/water or THF/water. |

| Difficulty in Purification | - Co-elution of product and byproducts | - If the product is basic, consider deactivating the silica gel with triethylamine.[6] Alternatively, explore recrystallization from a suitable solvent system like ethanol/water.[6] |

Causality Behind Experimental Choices

-

Catalyst Selection: Pd(PPh₃)₄ is a reliable and commonly used catalyst for a broad range of Suzuki couplings.[7] However, for challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[6]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4] Carbonates like K₂CO₃ and phosphates like K₃PO₄ are effective and generally well-tolerated by many functional groups.[7]

-

Solvent System: A mixture of an organic solvent and water is often employed.[8] The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

-

The Role of the Hydroxyl Group: The N-hydroxyethyl substituent in 2-(4-bromo-1H-pyrazol-1-yl)ethanol can potentially influence the reaction in several ways. It increases the polarity of the molecule, which may affect its solubility. While generally considered a spectator group, under certain conditions, a hydroxyl group can direct or participate in the catalytic cycle, potentially influencing the reaction rate and selectivity.[9] However, in this standard protocol, it is not expected to interfere with the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(4-bromo-1H-pyrazol-1-yl)ethanol offers a powerful and direct route to a diverse array of functionalized pyrazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this versatile building block to accelerate their discovery programs. The protocols and troubleshooting advice provided herein are intended to serve as a robust starting point for the successful implementation of this important synthetic transformation.

References

-

Semantic Scholar. (2005, July 7). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

ResearchGate. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]

-

MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

-

MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]

-

ChemRxiv. (2020). Expanding the Scope of Palladium-Catalyzed B – N Cross- Coupling Chemistry in Carboranes. Retrieved from [Link]

- Google Patents. (2009). Method for purifying pyrazoles.

-

Central China Normal University. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

Sources

- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of pyrazole-based inhibitors using 2-(4-bromo-1H-pyrazol-1-yl)ethanol

Abstract & Strategic Significance

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The starting material 2-(4-bromo-1H-pyrazol-1-yl)ethanol represents a high-value bifunctional building block. Its C4-bromide allows for palladium-catalyzed cross-coupling to access the ATP-binding hinge region of kinases, while the N1-hydroxyethyl tail offers a vector for solubility modulation or solvent-front interactions.

This guide provides a validated, high-fidelity workflow for converting this intermediate into potent bioactive molecules, prioritizing yield, purity, and reproducibility.

Reactivity Mapping & Synthetic Logic

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

Chemoselectivity Analysis[1]

-

C4-Bromine (Electrophile): The primary handle for C-C bond formation. The pyrazole ring is electron-rich, making the C4 position susceptible to oxidative addition by Pd(0), though less reactive than phenyl bromides.

-

N1-Ethanol (Nucleophile/Protic Source): The free hydroxyl group poses two risks:

-

Catalyst Poisoning: High concentrations of free alcohol can coordinate to Pd species or quench sensitive organometallic intermediates.

-

Side Reactions: In the presence of strong bases (e.g., NaOtBu) required for some couplings, the alkoxide may compete, leading to O-arylation.

-

Recommendation: For robust scale-up, protect the alcohol prior to cross-coupling. For rapid analog screening (mg scale), direct coupling in aqueous media is permissible.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, distinguishing between the "Robust Route" (Protected) and "Rapid Route" (Direct).

Figure 1: Decision tree for the functionalization of 4-bromopyrazole ethanol derivatives.

Detailed Experimental Protocols

Module A: The "Safety Net" – Alcohol Protection

Objective: Mask the hydroxyl group as a silyl ether to prevent interference during metal catalysis. Standard: TBDMS (tert-butyldimethylsilyl) ether is preferred due to its stability against basic Suzuki conditions and ease of removal.

Protocol:

-

Setup: Charge a dry round-bottom flask with 2-(4-bromo-1H-pyrazol-1-yl)ethanol (1.0 equiv) and anhydrous DCM (10 mL/g).

-

Reagents: Add Imidazole (2.5 equiv) followed by TBDMS-Cl (1.2 equiv) portion-wise at 0°C.

-

Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: KMnO4; Product R_f > Starting Material).

-

Workup: Quench with water. Extract with DCM. Wash organic layer with brine. Dry over Na2SO4.

-

Validation: ^1H NMR should show two singlets near 0.0 ppm (Si-Me) and one singlet near 0.9 ppm (t-butyl).

Module B: The "Engine" – Suzuki-Miyaura Cross-Coupling

Objective: Install the aryl/heteroaryl "head" group (the kinase hinge binder). Critical Parameter: Degassing is non-negotiable. Oxygen poisons the Pd(0) active species.

Reagents & Stoichiometry Table:

| Component | Role | Equivalents | Notes |

| Protected Pyrazole | Substrate | 1.0 | From Module A |

| Aryl Boronic Acid | Coupling Partner | 1.2 – 1.5 | Excess ensures conversion |

| Pd(dppf)Cl2·DCM | Catalyst | 0.03 – 0.05 | Robust, air-stable precatalyst |

| K2CO3 (2M aq.) | Base | 3.0 | Activates boronic acid |

| 1,4-Dioxane | Solvent | N/A | Miscible with water, high boiling point |

Step-by-Step Protocol:

-

Vessel Prep: In a microwave vial or pressure tube, combine the Protected Pyrazole, Aryl Boronic Acid, and Catalyst.

-

Solvent Addition: Add 1,4-Dioxane (10 mL/mmol) and 2M K2CO3 (3 mL/mmol).

-

Degassing (Crucial): Sparge the mixture with Argon/Nitrogen gas for 10 minutes using a submerged needle and a vent needle. Cap immediately.

-

Heating: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

-

Low Conversion? Switch catalyst to XPhos Pd G2 (0.02 equiv) for sterically hindered boronic acids.

-

Protodeboronation? If the boronic acid loses its B(OH)2 group before coupling, switch the base to CsF and use anhydrous conditions (Dioxane/Toluene).

Module C: Tail Functionalization (Post-Coupling)

Objective: Convert the ethanol tail into a solubilizing amine (common in drugs to improve pharmacokinetic profiles).

Protocol (Mesylation -> Amination):

-

Deprotection: Treat the Suzuki product with TBAF (1.0 M in THF, 1.5 equiv) for 1 hour at RT. Isolate the free alcohol.

-

Activation: Dissolve alcohol in DCM at 0°C. Add TEA (2.0 equiv) and Methanesulfonyl chloride (MsCl) (1.2 equiv). Stir 1 hour.

-

Substitution: Add the desired amine (e.g., Morpholine, N-methylpiperazine) in excess (3–5 equiv) directly to the reaction (or in acetonitrile at 60°C for slower amines).

-

Result: Formation of the N-alkylated pyrazole inhibitor.

Quality Control & Validation Markers

To ensure the protocol was successful, verify the following analytical markers.

| Technique | Observation | Interpretation |

| LC-MS (Pre-Coupling) | M+ and (M+2)+ peaks of equal intensity | Confirms presence of Bromine (79Br/81Br isotopes). |

| LC-MS (Post-Coupling) | Loss of (M+2)+ isotope pattern | Confirms Bromine displacement (successful coupling). |

| ^1H NMR (Aromatic) | New signals in 7.0–8.5 ppm region | Integration matches the added Aryl ring. |

| ^1H NMR (Py-H) | Shift of Pyrazole C3/C5 protons | Chemical environment change confirms C4 substitution. |

References

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Source: NIH / Vertex AI Search. URL:[Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Source: Eco-Vector Journals Portal. URL:[Link]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. URL:[Link]

-

Protecting Groups For Alcohols (Silyl Ethers). Source: Master Organic Chemistry. URL:[Link]

High-Purity Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Application Note & Protocol

Abstract

This application note details the optimized synthetic protocols for 2-(4-bromo-1H-pyrazol-1-yl)ethanol , a critical intermediate in the development of kinase inhibitors and biologically active heterocycles. We present two distinct methodologies: Method A , a classical base-mediated alkylation using 2-bromoethanol, tailored for laboratory-scale discovery; and Method B , a "green" ethylene carbonate ring-opening approach suitable for process scaling. The guide emphasizes reaction kinetics, impurity control, and safety protocols, ensuring high reproducibility and yield.

Introduction & Strategic Significance

The 4-bromopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile linchpin for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[1] The introduction of a hydroxyethyl side chain at the N1 position enhances solubility and provides a handle for further functionalization (e.g., conversion to mesylates/tosylates for nucleophilic substitution).

Key Applications

-

Kinase Inhibition: The pyrazole core mimics the ATP purine ring, making it ubiquitous in inhibitors targeting JAK, Src, and Aurora kinases.

-

Fragment-Based Drug Design (FBDD): The 4-bromo handle allows for rapid library generation via Pd-catalyzed couplings.

Retrosynthetic Analysis

The target molecule is accessed via N-alkylation of the symmetric 4-bromopyrazole. Due to the tautomeric symmetry of the starting material, regioselectivity issues are obviated, simplifying the purification process.

Figure 1: Retrosynthetic disconnection showing the two primary pathways for N1-functionalization.

Experimental Protocols

Method A: Base-Mediated Alkylation (Standard Laboratory Scale)

Rationale: This method utilizes Cesium Carbonate (

Reagents & Materials

-

Starting Material: 4-Bromo-1H-pyrazole (1.0 equiv)

-

Reagent: 2-Bromoethanol (1.2 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Dissolution: Add 4-Bromo-1H-pyrazole (2.0 g, 13.6 mmol) and MeCN (40 mL). Stir until fully dissolved.

-

Base Addition: Add

(8.86 g, 27.2 mmol) in a single portion. The suspension will turn milky. Stir at room temperature for 15 minutes to facilitate deprotonation. -

Alkylation: Add 2-Bromoethanol (1.16 mL, 16.3 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (80-82°C) . Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[2]

-

Checkpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the starting pyrazole (

) and appearance of the product (

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter off the inorganic salts through a Celite pad; wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

Method B: Ethylene Carbonate Ring Opening (Green/Process Scale)

Rationale: This method avoids the use of genotoxic alkyl halides (2-bromoethanol) and generates

Reagents & Materials

-

Starting Material: 4-Bromo-1H-pyrazole (1.0 equiv)

-

Reagent: Ethylene Carbonate (1.1 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv) or NaOH (catalytic)

-

Solvent: None (Neat melt) or Toluene

Step-by-Step Protocol

-

Mixing: In a pressure tube or round-bottom flask, combine 4-Bromo-1H-pyrazole (5.0 g, 34.0 mmol) and Ethylene Carbonate (3.3 g, 37.4 mmol).

-

Catalyst: Add DBU (0.25 mL, catalytic).

-

Reaction: Heat the neat mixture to 120-130°C .

-

Monitoring: Monitor by HPLC. Reaction typically requires 8–12 hours.

-

Workup:

Comparison of Methods

| Feature | Method A (Alkyl Halide) | Method B (Ethylene Carbonate) |

| Atom Economy | Lower (Generates HBr/Salt waste) | High (Generates CO2) |

| Reagent Toxicity | High (2-Bromoethanol is a mutagen) | Low (Ethylene Carbonate is mild) |

| Reaction Time | Fast (4-6 h) | Slow (8-12 h) |

| Temperature | Mild (80°C) | High (120°C+) |

| Scalability | Moderate (Salt filtration required) | Excellent (Simple workup) |

| Yield | 85-92% | 80-88% |

Workflow Visualization

Figure 2: Decision tree and process flow for the synthesis of the target alcohol.

Characterization Data (Expected)

-

Appearance: White to off-white solid or viscous oil.

-

¹H NMR (400 MHz, CDCl₃):

7.55 (s, 1H, Py-H), 7.48 (s, 1H, Py-H), 4.25 (t, J=5.2 Hz, 2H, -

¹³C NMR (100 MHz, CDCl₃):

139.5 (CH), 129.8 (CH), 93.2 (C-Br), 61.5 ( -

MS (ESI): Calculated for

[M+H]⁺: 190.97/192.97. Found: 191.0/193.0.

Safety & Handling

-

4-Bromopyrazole: Irritant. Avoid inhalation.

-

2-Bromoethanol: HIGHLY TOXIC and a potential alkylating agent. Use strictly in a fume hood with double gloves (Nitrile/Laminate).

-

Ethylene Carbonate: Irritant, but significantly safer than bromoethanol.

-

Waste Disposal: Segregate halogenated organic waste. Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

-

Synthesis of Pyrazole Derivatives

-

Medicinal Chemistry Applications

-

Ethylene Carbonate Alkylation Method (General Protocol)

-

General Reactivity of 4-Bromopyrazole

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2021244-96-0|2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine|BLD Pharm [bldpharm.com]

- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 5. Metal free synthesis of ethylene and propylene carbonate from alkylene halohydrin and CO2 at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]

- 7. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. scielo.org.mx [scielo.org.mx]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions of 2-(4-bromo-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrazole core is a privileged structure, appearing in a multitude of biologically active compounds. This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions for a key building block: 2-(4-bromo-1H-pyrazol-1-yl)ethanol . The presence of the N-hydroxyethyl group introduces a unique consideration regarding its compatibility with common reaction conditions, a focal point of the protocols detailed herein. This document is designed to empower researchers to confidently and effectively utilize this versatile substrate in their synthetic endeavors.

Strategic Considerations for Coupling with 2-(4-bromo-1H-pyrazol-1-yl)ethanol

The primary reactive site on 2-(4-bromo-1H-pyrazol-1-yl)ethanol is the C-Br bond at the 4-position of the pyrazole ring. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. A key advantage of modern cross-coupling methods is their functional group tolerance, which often allows for reactions to proceed without the need for protecting the primary alcohol of the N-hydroxyethyl substituent. This not only improves step-economy but also avoids the potential complications of protection and deprotection steps.[1][2][3] The protocols outlined below are developed with a protecting-group-free strategy in mind.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl and vinyl-substituted pyrazoles.[4] The reaction proceeds via a catalytic cycle involving a palladium(0) species and requires a base to activate the boronic acid for transmetalation.[4]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the 4-bromopyrazole to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. For heteroaryl bromides like our substrate, specific combinations have been found to be particularly effective. Microwave irradiation can often significantly reduce reaction times.[5][6]

| Parameter | Recommended Conditions | Rationale |

| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[5] |

| Ligand | PPh₃ (if using Pd(OAc)₂) | For many standard couplings, triphenylphosphine is sufficient. For more challenging substrates, bulky, electron-rich phosphines like SPhos or XPhos may be beneficial. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | These inorganic bases are effective in promoting the transmetalation step and are generally compatible with the hydroxyl group.[4] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 4:1 to 10:1) | The use of an aqueous co-solvent is common and often enhances the reaction rate.[4] |

| Temperature | 80-110 °C (conventional heating) or 90-120 °C (microwave) | Higher temperatures are generally required to drive the reaction to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the Pd(0) catalyst. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-(4-bromo-1H-pyrazol-1-yl)ethanol with phenylboronic acid.

Materials:

-

2-(4-bromo-1H-pyrazol-1-yl)ethanol (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Microwave vial (10 mL) with a stir bar

Procedure:

-

To a 10 mL microwave vial, add 2-(4-bromo-1H-pyrazol-1-yl)ethanol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the dioxane and water.

-

Seal the vial with a cap.

-

Place the vial in a microwave reactor and irradiate at 120 °C for 15-30 minutes.[5]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-phenyl-1H-pyrazol-1-yl)ethanol.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.

Optimized Reaction Conditions for Sonogashira Coupling

The success of the Sonogashira reaction often depends on the careful exclusion of oxygen, as it can lead to the homocoupling of the alkyne (Glaser coupling).

| Parameter | Recommended Conditions | Rationale |

| Palladium Source | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | Both are effective precatalysts for this transformation.[8] |

| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the activation of the terminal alkyne.[7] |

| Ligand | PPh₃ (2-10 mol%) | Triphenylphosphine is a standard and effective ligand. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equivalents) | The amine base also often serves as the solvent or co-solvent.[3] |

| Solvent | DMF, THF, or neat amine | Aprotic polar solvents are commonly used. |

| Temperature | Room temperature to 100 °C | The reaction can often be run at milder temperatures than Suzuki couplings.[3] |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent alkyne homocoupling.[3] |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of 2-(4-bromo-1H-pyrazol-1-yl)ethanol with phenylacetylene.

Materials:

-

2-(4-bromo-1H-pyrazol-1-yl)ethanol (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

CuI (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (5 mL)

-

Schlenk flask with a stir bar

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-(4-bromo-1H-pyrazol-1-yl)ethanol, Pd(PPh₃)₂Cl₂, and CuI.

-

Add degassed triethylamine via syringe.

-

Add phenylacetylene dropwise to the stirred mixture.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the crude product by flash column chromatography to yield 2-(4-(phenylethynyl)-1H-pyrazol-1-yl)ethanol.

III. Heck-Mizoroki Reaction: Vinylation with Alkenes

The Heck-Mizoroki reaction provides a direct method for the arylation of alkenes, forming a new C-C bond with the substitution of a vinylic hydrogen.[9] This reaction is highly valuable for introducing vinyl groups onto the pyrazole core.

Mechanistic Rationale

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[10] Key steps include oxidative addition of the aryl bromide to Pd(0), coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and a hydridopalladium(II) species. The base then regenerates the Pd(0) catalyst.

Optimized Reaction Conditions for Heck Reaction

The regioselectivity of the Heck reaction is an important consideration and is often influenced by steric and electronic factors of the alkene.

| Parameter | Recommended Conditions | Rationale |

| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective precatalyst for the Heck reaction.[10] |

| Ligand | PPh₃ or P(o-tol)₃ (2-10 mol%) | Phosphine ligands are typically required to stabilize the palladium catalyst. |

| Base | Et₃N, K₂CO₃, or NaOAc (1.5-3 equivalents) | An inorganic or organic base is necessary to neutralize the HBr generated in the reaction.[11] |

| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are generally preferred. |

| Temperature | 100-140 °C | The Heck reaction often requires elevated temperatures. |

| Atmosphere | Inert (Nitrogen or Argon) | To maintain the integrity of the catalytic system. |

Detailed Experimental Protocol: Heck Reaction